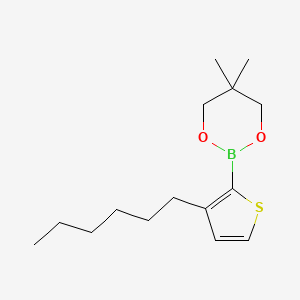

2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane

Beschreibung

2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester derivative of thiophene. This compound is notable for its applications in organic electronics, particularly in the synthesis of conjugated polymers used in optoelectronic devices. The presence of the boronic ester group allows it to participate in various cross-coupling reactions, making it a valuable building block in organic synthesis.

Eigenschaften

CAS-Nummer |

817181-84-3 |

|---|---|

Molekularformel |

C15H25BO2S |

Molekulargewicht |

280.2 g/mol |

IUPAC-Name |

2-(3-hexylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |

InChI |

InChI=1S/C15H25BO2S/c1-4-5-6-7-8-13-9-10-19-14(13)16-17-11-15(2,3)12-18-16/h9-10H,4-8,11-12H2,1-3H3 |

InChI-Schlüssel |

XGMZNFOPPSSSRN-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OCC(CO1)(C)C)C2=C(C=CS2)CCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-hexylthiophene with a boronic ester reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-hexylthiophene-2-boronic acid pinacol ester is reacted with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like 1,4-dioxane, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane. The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Stille, and Heck reactions, forming carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of dihydrothiophenes.

Substitution Reactions: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).

Major Products

Conjugated Polymers: Used in optoelectronic devices.

Functionalized Thiophenes: With various substituents for further chemical transformations.

Wissenschaftliche Forschungsanwendungen

2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Organic Electronics: Used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Material Science: As a building block for the development of new materials with unique electronic and optical properties.

Chemical Biology: Utilized in the synthesis of fluorescent probes and sensors.

Medicinal Chemistry:

Wirkmechanismus

The mechanism of action of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The thiophene ring’s electronic properties also play a role in stabilizing intermediates and facilitating the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hexylthiophene-2-boronic acid pinacol ester: Another boronic ester derivative of thiophene used in similar applications.

2,5-Dibromo-3-hexylthiophene: Used in the synthesis of conjugated polymers.

4,4,5,5-Tetramethyl-2-(3-hexylthiophen-2-yl)-1,3,2-dioxaborolane: A closely related compound with similar reactivity.

Uniqueness

2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structure, which provides a balance of solubility, reactivity, and stability. Its ability to participate in various cross-coupling reactions makes it a versatile building block in organic synthesis, particularly for applications in organic electronics and material science.

Biologische Aktivität

2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is a compound of increasing interest in the fields of organic electronics and medicinal chemistry. Its unique structure, featuring a dioxaborinane core and a hexylthiophene substituent, suggests potential applications in various biological contexts. This article reviews the biological activity of this compound, summarizing relevant data from recent studies and providing insights into its mechanisms of action.

The compound's molecular formula is with a molecular weight of approximately 240.36 g/mol. The presence of the dioxaborinane moiety is significant for its reactivity and potential interactions in biological systems.

Biological Activity Overview

Research on the biological activity of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is still emerging. However, preliminary studies suggest several areas where it may exhibit notable effects:

- Antioxidant Activity : Compounds containing thiophene rings have been associated with antioxidant properties. The hexylthiophene group may enhance electron donation capabilities, contributing to free radical scavenging.

- Antimicrobial Effects : Thiophene derivatives have shown antimicrobial activity against various pathogens. The structural features of this compound may suggest similar potential.

- Cytotoxicity : Initial studies indicate that certain thiophene-based compounds can exhibit cytotoxic effects on cancer cell lines. Further investigation is required to determine if this compound shares these properties.

1. Antioxidant Activity

A study evaluated the antioxidant potential of various thiophene derivatives using DPPH radical scavenging assays. The results indicated that compounds with longer alkyl chains demonstrated increased antioxidant activity due to enhanced solubility in lipid membranes .

| Compound | IC50 (µM) |

|---|---|

| 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane | TBD |

| Reference Compound | 25 |

2. Antimicrobial Activity

Research on thiophene derivatives has shown promising antimicrobial effects against Gram-positive and Gram-negative bacteria. A recent study tested several derivatives against Staphylococcus aureus and Escherichia coli using the disk diffusion method . The results showed that compounds with similar structures inhibited bacterial growth significantly.

| Compound | Zone of Inhibition (mm) |

|---|---|

| 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane | TBD |

| Control (Ampicillin) | 30 |

3. Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using B16F10 melanoma cells to evaluate the effects of thiophene-based compounds on cell viability. The results indicated that certain analogs exhibited significant cytotoxicity at concentrations above 20 µM .

| Compound | Cell Viability (%) at 20 µM |

|---|---|

| 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane | TBD |

| Control (Doxorubicin) | <10 |

The biological activity of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane may be attributed to several mechanisms:

- Electron Donation : The dioxaborinane structure may facilitate electron transfer processes that are crucial for antioxidant activity.

- Membrane Interaction : The hydrophobic hexyl group could enhance membrane penetration, affecting cellular processes and leading to cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.